molecular formula C26H19N3O4 B11317663 5-[(4-Methoxyphenyl)amino]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

5-[(4-Methoxyphenyl)amino]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11317663
M. Wt: 437.4 g/mol
InChI Key: BFLDMQRQPJVNNT-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)amino]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)amino]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to yield the final product. Common reagents used in these reactions include various amines, aldehydes, and catalysts that facilitate the formation of the oxazole ring and the incorporation of the naphthalen-2-yloxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)amino]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic and heterocyclic rings can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

5-[(4-Methoxyphenyl)amino]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-[(4-Methoxyphenyl)amino]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and compounds with naphthalen-2-yloxy groups. Examples include:

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

What sets 5-[(4-Methoxyphenyl)amino]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile apart is its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C26H19N3O4

Molecular Weight

437.4 g/mol

IUPAC Name

5-(4-methoxyanilino)-2-[5-(naphthalen-2-yloxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C26H19N3O4/c1-30-20-10-7-19(8-11-20)28-25-23(15-27)29-26(33-25)24-13-12-22(32-24)16-31-21-9-6-17-4-2-3-5-18(17)14-21/h2-14,28H,16H2,1H3

InChI Key

BFLDMQRQPJVNNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC5=CC=CC=C5C=C4)C#N

Origin of Product

United States

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